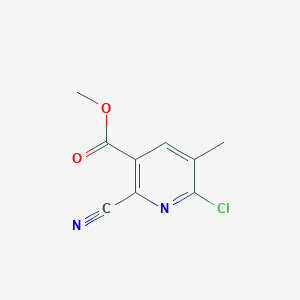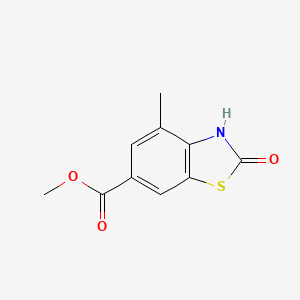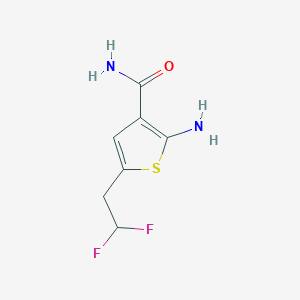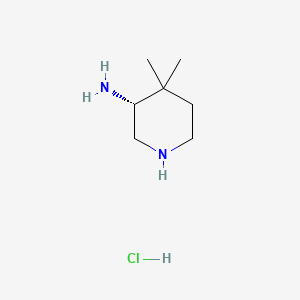![molecular formula C7H4N4O4 B11759148 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
3,7-dinitro-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dinitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of nitro groups at positions 3 and 7 of the pyrrolo[3,2-b]pyridine structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 1H-pyrrolo[3,2-b]pyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
3,7-dinitro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,7-dinitro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials, such as polymers and dyes, due to its electronic properties.
Mecanismo De Acción
The mechanism by which 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent modifications of target molecules.
Comparación Con Compuestos Similares
3,7-dinitro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a different ring fusion pattern, leading to variations in chemical reactivity and biological activity.
1H-pyrazolo[3,4-b]pyridine:
1H-pyrrolo[3,4-c]pyridine: This compound has a different substitution pattern, affecting its chemical behavior and interactions.
Propiedades
IUPAC Name |
3,7-dinitro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-5(11(14)15)3-9-6(4)7/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMISSCLCYMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)



![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)

![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)

